molecular formula C15H11NO B3025602 2,4-Diphenyloxazole CAS No. 838-41-5

2,4-Diphenyloxazole

Cat. No.: B3025602
CAS No.: 838-41-5
M. Wt: 221.25 g/mol
InChI Key: VUPXKQHLZATXTR-UHFFFAOYSA-N
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Description

2,4-Diphenyloxazole is a heterocyclic organic compound that belongs to the oxazole family. It is characterized by a five-membered ring containing one oxygen and one nitrogen atom. This compound is known for its significant role in various scientific and industrial applications, particularly in the field of scintillation counting, where it is used as a scintillator.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diphenyloxazole typically involves the cyclization of α-diazoketones with amides. One common method includes the use of copper(II) triflate as a catalyst. The reaction is carried out in 1,2-dichloroethane under reflux conditions . Another method involves the acylation of benzoyl glycine followed by a Friedel-Crafts reaction and ring formation .

Industrial Production Methods: Industrial production of this compound often employs a one-pot synthesis approach to enhance efficiency and reduce reaction steps. This method involves the use of benzoyl glycine as a starting material, followed by multiple reaction steps including acylation, chlorination, and cyclization . The product is then purified to meet the requirements for scintillation applications.

Chemical Reactions Analysis

Types of Reactions: 2,4-Diphenyloxazole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield different substituted oxazole compounds.

    Substitution: It can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products: The major products formed from these reactions include various substituted oxazole derivatives, which have significant applications in medicinal chemistry and material science .

Scientific Research Applications

2,4-Diphenyloxazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

    2,5-Diphenyloxazole: Similar in structure but differs in the position of the phenyl groups.

    2-(3’-Pyridyl)-5-phenyloxazole: Contains a pyridyl group instead of a phenyl group.

    Benzoxazole: Contains a benzene ring fused to the oxazole ring.

Uniqueness: 2,4-Diphenyloxazole is unique due to its specific structural arrangement, which imparts distinct scintillation properties. Its ability to efficiently emit light upon exposure to radiation makes it particularly valuable in scintillation counting applications .

Properties

IUPAC Name

2,4-diphenyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c1-3-7-12(8-4-1)14-11-17-15(16-14)13-9-5-2-6-10-13/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPXKQHLZATXTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=COC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101033702
Record name 2,4-Diphenyl-1,3-oxazole
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URL https://comptox.epa.gov/dashboard/DTXSID101033702
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Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

838-41-5, 28061-11-2
Record name 2,4-Diphenyloxazole
Source CAS Common Chemistry
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Record name Diphenyloxazole
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Record name 2,4-Diphenyloxazole
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Record name 2,4-Diphenyl-1,3-oxazole
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Record name Diphenyloxazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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